2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is very important in medicinal chemistry . These compounds are known to have diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest for researchers. They have synthesized a variety of benzimidazole derivatives and screened them for various biological activities .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives allows them to interact easily with the biopolymers of the living system. They are structural isosters of naturally occurring nucleotides .Scientific Research Applications
Chemistry and Properties
Research on compounds containing benzimidazole, such as 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole, highlights their varied chemistry and properties, including their potential for forming complex compounds with interesting spectroscopic, magnetic, biological, and electrochemical activities. A comprehensive review up to 2008 provides insights into the preparation, properties, and applications of these compounds, suggesting areas for further investigation (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Activities
Benzimidazole derivatives are notable for their broad range of pharmacological applications. These compounds have been the focus of extensive research due to their effectiveness in various therapeutic areas, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The versatility of the benzimidazole nucleus has led to the development of compounds with significant therapeutic potential, suggesting an active area of research for novel benzimidazole-based drugs (Babbar, Swikriti, & Arora, 2020).
Environmental and Toxicological Studies
Synthetic phenolic antioxidants, including derivatives of benzimidazole, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies have highlighted the presence of such compounds in various environmental matrices and their potential toxicological impacts, suggesting the need for further research into safer and less environmentally impactful alternatives (Liu & Mabury, 2020).
Anticancer Potential
Research into benzimidazole hybrids has identified these compounds as promising anticancer agents, offering insights into their mechanisms of action, including intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. This area of study presents opportunities for the development of targeted benzimidazole derivatives with enhanced anticancer properties (Akhtar et al., 2019).
Synthesis and SAR Studies
Comprehensive reviews on the synthesis and structure-activity relationship (SAR) of benzimidazole derivatives have been critical in understanding their biological activities. These studies offer valuable insights for medicinal chemists, highlighting the importance of structural modification in the development of new therapeutic agents with improved efficacy and reduced toxicity (Yadav & Ganguly, 2015).
Mechanism of Action
Target of Action
For instance, they have been found to inhibit protein kinases, including casein kinase 2 (CK2) and receptor tyrosine kinases .
Mode of Action
Benzimidazole derivatives have been observed to interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides . This interaction can lead to various changes in the biological system, depending on the specific targets involved.
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit casein kinases, which are enzymes involved in various cellular processes, including cell cycle regulation and apoptosis . Additionally, this compound can bind to nucleotides, allowing it to interfere with DNA and RNA synthesis . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and viral infections.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell death in leukemic cells at micromolar concentrations . It also affects cell signaling pathways by inhibiting specific kinases, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been shown to modulate the immune response, making it a potential candidate for immunotherapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of casein kinases, which disrupts the phosphorylation of key proteins involved in cell cycle regulation . Additionally, this compound can bind to nucleotides, interfering with the synthesis of DNA and RNA . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of proper storage and handling of the compound in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic benefits without causing harm . These studies highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy production and biosynthesis . These interactions underscore the compound’s potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These findings highlight the importance of understanding the transport mechanisms of the compound for its therapeutic application.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in the nucleus, where it can interact with DNA and RNA . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These interactions are essential for the compound’s ability to modulate gene expression and cellular metabolism.
Properties
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYHAYBRFUZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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